molecular formula C24H31F3N4O5S B611679 Protein degrader 1 TFA CAS No. 1631137-51-3

Protein degrader 1 TFA

Número de catálogo B611679
Número CAS: 1631137-51-3
Peso molecular: 544.5902
Clave InChI: SGNZARGJXDPTDJ-MSSRUXLCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

“Protein degrader 1 TFA” is a small molecule ligand for VHL, an E3 ligase which has been targeted in numerous PROTACs . It is part of a novel therapeutic modality that harnesses the cell’s natural protein-degradation machinery, the ubiquitin–proteasome system, to selectively target proteins involved in disease pathogenesis for elimination .


Synthesis Analysis

The synthesis of “Protein degrader 1 TFA” involves its incorporation into HaloPROTACs . The development of protein degraders has seen numerous innovations in design and rigorous evaluation in preclinical models .


Molecular Structure Analysis

The molecular formula of “Protein degrader 1 TFA” is C24H31F3N4O5S . It is a heterobifunctional small molecule consisting of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .


Chemical Reactions Analysis

The chemical reactions involved in the action of “Protein degrader 1 TFA” are complex. It forms a ternary complex where a heterobifunctional molecule induces proximity of an E3 ligase to a protein of interest (POI), thus facilitating ubiquitin transfer to the POI .


Physical And Chemical Properties Analysis

The molecular weight of “Protein degrader 1 TFA” is 544.6 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 544.19672576 g/mol .

Aplicaciones Científicas De Investigación

1. Overview of Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a promising area in drug development, addressing previously inaccessible targets. It involves the use of small molecules for ubiquitin-dependent degradation of proteins. However, the discovery and optimization of degraders are challenging due to the complex molecular events required for degradation. Research has been focused on annotating the degradable kinome, providing leads for kinase degraders, and understanding the ubiquitin proteasome system (Donovan et al., 2020).

2. Autophagy in Medicinal Research

Autophagy, an intracellular waste disposal and recovery process, is significant in medicinal research. Studies on autophagic degraders, such as autophagosome-tethering compounds (ATTEC), autophagy-targeting chimeras (AUTAC), and AUTOphagy-TArgeting chimeras (AUTOTAC), have shown potential in treating human diseases, especially neurodegenerative diseases (Li et al., 2023).

3. Targeted Protein Degradation Tools

Various targeted protein inactivation (TPI) approaches have been developed, such as compartment delocalization tools and protein degradation systems. These systems, like PROTACs (PROteolysis TArgeting Chimeras), act in a reversible manner, reducing off-target effects and exceeding the limitations of genetic perturbation strategies (Prozzillo et al., 2020).

4. Activable Targeted Protein Degradation

Emerging technologies in targeted protein degradation include the development of photosensitizers and protein ligands (PS-Degrons) that enable controllable knockdown of target proteins with high spatiotemporal precision. This has implications for biochemical research and therapeutic modalities (Zhang et al., 2022).

5. Degraders as Powerful Research Tools

Small molecules that hijack the cellular protein ubiquitination machinery, known as degraders, have emerged as both therapeutic modalities and powerful research tools, offering unprecedented control over protein function (Wu et al., 2020).

6. Lysosomal Pathways in TPD

New degrader technologies harnessing lysosomal pathways have expanded the spectrum of degradable targets. Concepts like autophagy-tethering compounds (ATTECs) highlight the potential of engaging lysosomal pathways in TPD (Ding et al., 2022).

7. Structural Characterization of Degraders

Understanding the ternary complex geometry in TPD is vital for insights into selectivity and rational degrader design. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) identify degrader-induced protein-protein interfaces, providing valuable structural insights (Eron et al., 2021).

Direcciones Futuras

Protein degraders are showing promising activity as cancer therapies . The field is poised to pursue targets that were previously considered ‘undruggable’ . Future directions for this new class of drugs include establishing the target classes for which targeted protein degradation (TPD) is most suitable, expanding the use of ubiquitin ligases to enable precision medicine, and extending the modality beyond oncology .

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNZARGJXDPTDJ-MSSRUXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protein degrader 1 TFA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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